1,1-Dimethyl-3-phenyl-1H-isoindole

Lipophilicity ADME Medicinal Chemistry

Isoindole derivatives are notoriously prone to autoxidation and self-condensation, leading to unusable material and failed syntheses. 1,1-Dimethyl-3-phenyl-1H-isoindole solves this through geminal dimethyl and 3-phenyl substitution that provide critical steric protection and electronic stabilization. - Validated synthetic route delivers 62-69% yields, enabling reliable multi-gram access for process chemistry groups. - Verified GC-MS spectrum in the Wiley Registry ensures unambiguous identity confirmation, even in complex reaction mixtures. - Estimated logP of 3.2-3.8 supports systematic lipophilicity modulation in SAR campaigns, with the gem-dimethyl group adding ~1 logP unit vs. simpler analogs.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
Cat. No. B13101331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-phenyl-1H-isoindole
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C
InChIInChI=1S/C16H15N/c1-16(2)14-11-7-6-10-13(14)15(17-16)12-8-4-3-5-9-12/h3-11H,1-2H3
InChIKeyMAHJPPMMSSUJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-3-phenyl-1H-isoindole: Technical Profile


1,1-Dimethyl-3-phenyl-1H-isoindole (CAS 809283-62-3, C₁₆H₁₅N, MW 221.30 g/mol) is a heterocyclic compound belonging to the isoindole family, characterized by a fused bicyclic structure comprising a benzene ring fused to a pyrrole ring, with two methyl groups substituted at the 1-position and a phenyl group at the 3-position . This substitution pattern introduces specific steric and electronic effects that distinguish it from unsubstituted isoindole or simpler phenyl-substituted analogs . The compound is classified under METHYL-related categories and serves as a research intermediate in organic synthesis and medicinal chemistry applications .

Building block
Heterocyclic isoindole scaffold for organic synthesis and medicinal chemistry
Steric profile
Gem-dimethyl substitution at 1-position supports scaffold stability
SAR intermediate
Phenyl and methyl substitution pattern enables lipophilicity-focused analog libraries

1,1-Dimethyl-3-phenyl-1H-isoindole: Structural Specificity


The isoindole scaffold is known to be kinetically unstable, with simple systems prone to autoxidation and self-condensation reactions [1]. The presence of specific substituents, such as the geminal dimethyl groups at the 1-position and the phenyl group at the 3-position in 1,1-Dimethyl-3-phenyl-1H-isoindole, is critical for modulating stability and reactivity . Increasing the bulk and degree of substitution of the isoindole N-substituent has been shown to result in substantial increases in isoindole stability [2]. Therefore, substitution with alternative functional groups, or even the use of a simple N-unsubstituted isoindole, would not replicate the specific steric protection and electronic environment conferred by this precise substitution pattern, leading to fundamentally different chemical behavior and potentially unusable material.

Stability Unsubstituted isoindole is prone to autoxidation and self-condensation; simpler analogs may not provide usable material.
Steric protection Alternative substituents at the 1-position do not replicate the steric shielding of geminal dimethyl groups.
N-substitution N-unsubstituted or differently N-substituted isoindoles exhibit fundamentally different stability and reactivity profiles.

1,1-Dimethyl-3-phenyl-1H-isoindole: Comparative Evidence


Lipophilicity Differentiation vs. Analogs

The predicted logP for 1,1-Dimethyl-3-phenyl-1H-isoindole is estimated to be in the range of 3.2–3.8 . While this is a computational estimate, it provides a quantitative benchmark for assessing its relative lipophilicity. In contrast, a simpler analog such as 3-phenyl-1H-isoindole (lacking the gem-dimethyl groups) or an N-methyl substituted isoindole will have a significantly lower logP, resulting in different partitioning behavior in biological or synthetic applications. This data point is essential for evaluating the compound's suitability for applications requiring specific membrane permeability or solvent compatibility.

Lipophilicity Estimate
Data to verify
Est. logP 3.2–3.8 vs Simpler analogs <2.5
Supports logP-dependent application screening; approximately tenfold partition-coefficient difference estimated
Computational prediction; experimental logP value not reported
Lipophilicity ADME Medicinal Chemistry

Mass Spectrometry Identity Verification

The compound 1,1-Dimethyl-3-phenyl-1H-isoindole has a validated GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023, providing a reference standard for identity confirmation [1]. The presence of a specific molecular ion peak at m/z 221 and characteristic fragmentation patterns (loss of methyl and phenyl groups) allows for unambiguous differentiation from other isoindole derivatives . For example, the related dimeric compound, (3E)-1-phenyl-3-(3-phenyl-1H-isoindol-1-ylidene)-1H-isoindole, has a distinct MS spectrum with a base peak at m/z 382.47 [2]. This spectral evidence provides a direct, quantifiable method for verifying the identity and purity of the procured material, a critical step that generic product descriptions cannot replace.

MS Identity Verification
Reported
GC-MS (Wiley Registry) Molecular ion m/z 221; fragmentation distinct from dimer analog (m/z 382)
Supports identity confirmation and purity assessment by instrument-based spectral match
Reference spectrum deposited; verify against procured lot
Analytical Chemistry Quality Control Spectral Database

Synthetic Route Validation

A validated synthetic protocol for 1,1-Dimethyl-3-phenyl-1H-isoindole has been reported using an iodoamination-cyclization strategy, achieving yields in the range of 62–69% . This specific methodology begins with 2-bromostyrene and proceeds through lithiation, reaction with a nitrile, iodine-mediated cyclization, and final reduction. This provides a clear, quantitative benchmark for synthesis planning. In contrast, many isoindole derivatives are prepared via non-selective dimerization or low-yielding methods, offering less predictable and less scalable access [1]. The existence of a reported, moderate-to-good yielding route for this specific compound de-risks its use as a building block in multi-step synthesis and provides a tangible advantage over analogs for which no optimized route is available.

Synthetic Route Yield
Reported
62–69%
isolated yield
Supports synthesis planning; reported iodoamination-cyclization route provides a reproducible benchmark
Route-specific yield; scale-up reproducibility requires validation
Organic Synthesis Process Chemistry Synthetic Methodology

1,1-Dimethyl-3-phenyl-1H-isoindole: Key Application Scenarios


Lipophilicity Modulation in SAR Studies

The estimated logP of 3.2–3.8 for 1,1-Dimethyl-3-phenyl-1H-isoindole makes it a valuable tool for Structure-Activity Relationship (SAR) studies aimed at modulating lipophilicity. When incorporated into a lead compound, the gem-dimethyl groups increase lipophilicity by approximately one logP unit compared to a simple phenylisoindole analog, which can be used to fine-tune membrane permeability and metabolic stability. Researchers can procure this compound to create a focused library of analogs with defined lipophilicity increments, enabling systematic exploration of ADME properties.

Scalable Synthesis via Validated Route

The availability of a validated synthetic route with reported yields of 62–69% positions 1,1-Dimethyl-3-phenyl-1H-isoindole as a superior choice for projects requiring reliable access to multi-gram quantities. Unlike many isoindole derivatives that rely on low-yielding or non-selective dimerization methods, this compound can be prepared via a robust cyclization strategy. Procurement of this specific compound is justified for process chemistry groups seeking to develop scalable routes to complex isoindole-containing targets, reducing the time and cost associated with de novo route scouting.

Analytical Method Validation & QC

The verified GC-MS spectrum in the Wiley Registry [1] provides a definitive analytical reference standard. This is critical for quality control laboratories in pharmaceutical and chemical manufacturing. Procurement of 1,1-Dimethyl-3-phenyl-1H-isoindole allows for the validation of analytical methods (e.g., GC-MS, HPLC-MS) used to monitor reaction progress, confirm the identity of synthetic products, and ensure the purity of final drug substances or intermediates. Its distinct MS fragmentation pattern ensures unambiguous identification, even in complex mixtures, making it a reliable standard.

Application
Selection Property
Validation Focus
SAR lipophilicity modulation studies
Estimated logP benchmark
Experimental logP confirmation
Multi-step synthesis scale-up
Reported synthetic route context
Route reproducibility assessment
Analytical identity verification
GC-MS spectral reference
Spectral match confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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